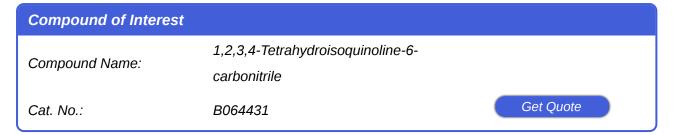


An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **1,2,3,4-tetrahydroisoquinoline-6-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, synthesis, and biological relevance, presenting it in a manner accessible to researchers and drug development professionals.

Chemical and Physical Properties

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in many natural alkaloids and synthetic molecules with diverse biological activities.[1] The addition of a nitrile group at the 6-position significantly influences the molecule's electronic properties and potential as a scaffold in drug design.

While specific experimental data for **1,2,3,4-tetrahydroisoquinoline-6-carbonitrile** is not widely available in public databases, the fundamental properties of the parent **1,2,3,4-tetrahydroisoquinoline** structure provide a baseline for understanding its chemical nature.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline and Related Analogues



Property	1,2,3,4- Tetrahydroisoquino line	1,2,3,4- Tetrahydroisoquino line-7-carbonitrile (Isomer)	Notes
Molecular Formula	C9H11N[2]	C10H10N2[3]	The 6-carbonitrile isomer would have the formula C10H10N2.
Molecular Weight	133.19 g/mol [2]	158.20 g/mol [3]	The 6-carbonitrile isomer would have a molecular weight of 158.20 g/mol .
Appearance	Clear brown liquid[2]	Not specified	The 6-carbonitrile derivative is likely to be a solid at room temperature.
Melting Point	< -15 °C[2]	Not specified	Expected to be significantly higher than the parent compound due to the polar nitrile group and increased molecular weight.
Boiling Point	Not specified	Not specified	
рКа	Data available in IUPAC Digitized pKa Dataset[2]	Not specified	The basicity of the secondary amine is a key feature.
LogP (calculated)	1.6[2]	Not specified	The nitrile group will affect the lipophilicity.
Solubility	Not specified	Not specified	

Synthesis and Experimental Protocols





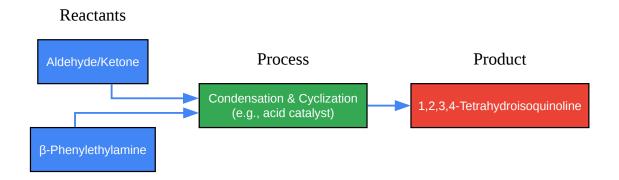


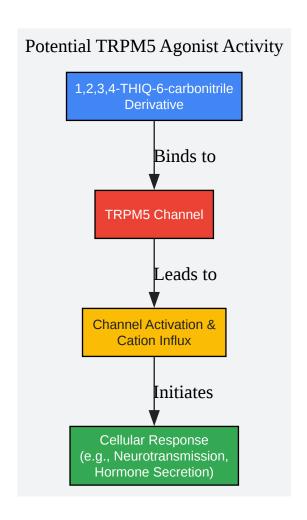
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with the Pictet-Spengler reaction being a cornerstone method.[1] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. Variations of this and other synthetic strategies, such as the Bischler-Napieralski reaction, are commonly employed to produce a wide array of substituted THIQ derivatives.[1]

A concise synthesis of α -cyano tetrahydroisoquinolines with a quaternary center has been achieved via the Strecker reaction, employing TMSCN as the cyanide source and KF as a fluoride source.[4]

Experimental Workflow for a General Pictet-Spengler Reaction:







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